![molecular formula C13H15Cl3O3 B12561924 [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate CAS No. 174745-01-8](/img/structure/B12561924.png)
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate is an organic compound with a complex structure It consists of a phenylethyl group attached to a trichloromethylpropan-2-yl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate typically involves the reaction of (1S)-1-phenylethanol with 1,1,1-trichloro-2-methylpropan-2-yl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonates and carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate exerts its effects involves the interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release active intermediates that interact with enzymes and other proteins, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity to certain receptors, leading to specific biological effects.
相似化合物的比较
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate can be compared with other similar compounds such as:
- [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbamate
- [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) ether
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the phenylethyl and trichloromethylpropan-2-yl carbonate groups in this compound provides distinct properties that make it valuable for specific research and industrial applications.
属性
CAS 编号 |
174745-01-8 |
|---|---|
分子式 |
C13H15Cl3O3 |
分子量 |
325.6 g/mol |
IUPAC 名称 |
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate |
InChI |
InChI=1S/C13H15Cl3O3/c1-9(10-7-5-4-6-8-10)18-11(17)19-12(2,3)13(14,15)16/h4-9H,1-3H3/t9-/m0/s1 |
InChI 键 |
ZABKWDNLEZHWQQ-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)OC(C)(C)C(Cl)(Cl)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)OC(C)(C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
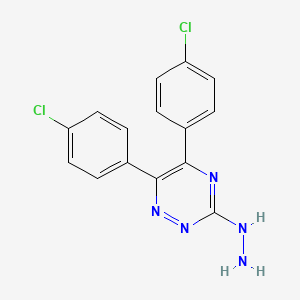
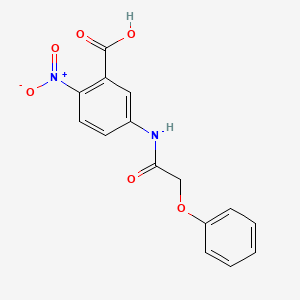
methanone](/img/structure/B12561856.png)
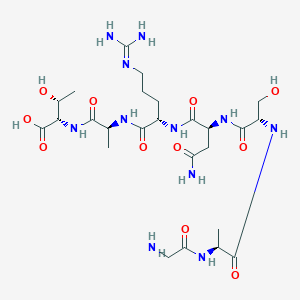
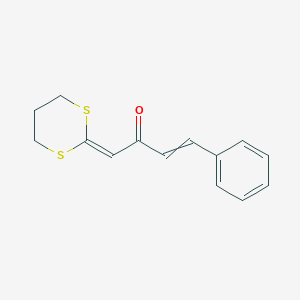
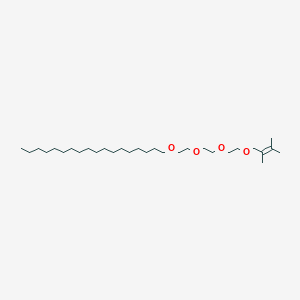
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
